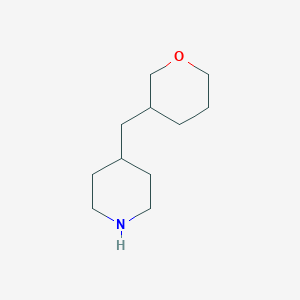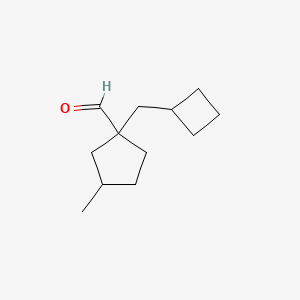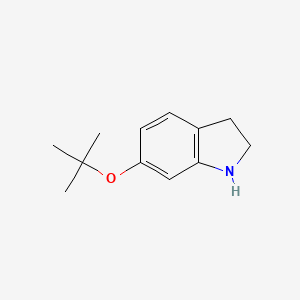![molecular formula C12H16FNO B13277158 N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13277158.png)
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenyl ring substituted with a fluoro and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the amine group: The cyclopropane ring can be functionalized with an amine group through nucleophilic substitution reactions.
Attachment of the phenyl ring: The phenyl ring with fluoro and methoxy substituents can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-fluorophenyl)ethyl]cyclopropanamine: Lacks the methoxy group, which may affect its binding properties and biological activity.
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine: Lacks the fluoro group, which can influence its chemical reactivity and interactions with molecular targets.
Uniqueness
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can enhance its chemical and biological properties. The combination of these substituents with the cyclopropane ring and amine group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FNO/c1-8(14-9-3-4-9)11-6-5-10(15-2)7-12(11)13/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
PBYQLTUZWIOPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13277077.png)
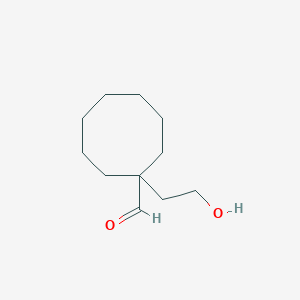
amine](/img/structure/B13277099.png)
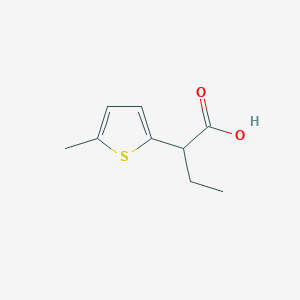
amine](/img/structure/B13277105.png)
![4-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13277109.png)
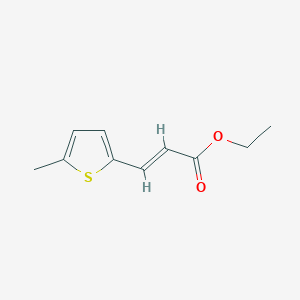
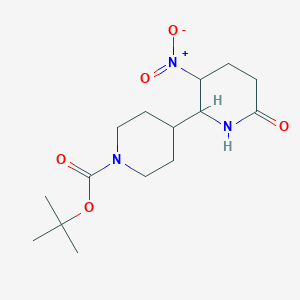
![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13277145.png)
